(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
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Overview
Description
(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine: is a heterocyclic compound that features a unique combination of oxadiazole, triazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine typically involves multi-step reactions starting from readily available precursors One common route involves the formation of the oxadiazole ring through the cyclization of an amidoxime with a nitrile This is followed by the construction of the triazole ring via a cycloaddition reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with potential ring-opening.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, (8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- (5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- (3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
Compared to similar compounds, (8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine stands out due to its unique combination of oxadiazole, triazole, and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N6O |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H10N6O/c1-6-12-10(17-15-6)7-3-2-4-16-8(5-11)13-14-9(7)16/h2-4H,5,11H2,1H3 |
InChI Key |
WEJAJDPYIFIWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CN |
Origin of Product |
United States |
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